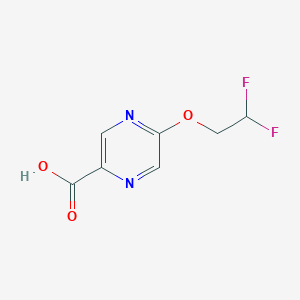
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid
Overview
Description
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H6F2N2O3 and a molecular weight of 204.13 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid is 1S/C7H6F2N2O3/c8-5(9)3-14-6-2-10-4(1-11-6)7(12)13/h1-2,5H,3H2,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid is a powder that is stored at room temperature .Scientific Research Applications
Film-Forming Property
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid's derivatives have been explored for their film-forming properties. For instance, a study synthesized 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid, a related compound, and investigated its potential in film formation (Zhao Xiu-tai, 1992).
Crystal Structure Analysis
The crystalline properties of pyrazine derivatives, including pyrazine-2-carboxylic acid, have been a subject of study. One research examined a monoclinic polymorph of pyrazinic acid, a closely related compound, to understand its molecular arrangement and hydrogen bonding patterns (Xuefang Shi, Li Wu, Zhi-Yong Xing, 2006).
Photo-/Electro-Catalytic Properties
Research has been conducted on pyrazine-2-carboxylic acid derivatives for their potential in photo- and electro-catalysis. A study involving a polyoxometalate metal-organic framework (POMOF) used pyrazine-2-carboxylic acid as a ligand, demonstrating its utility in catalytic processes (Ling-yu Fan et al., 2017).
Supramolecular Synthon Analysis
Another study analyzed pyrazinecarboxylic acids for their role in forming supramolecular synthons, crucial for crystal engineering strategies. It revealed the recurring patterns and molecular interactions in these compounds (Peddy Vishweshwar, A. Nangia, V. Lynch, 2002).
Biotechnological Applications
A biotechnological application involved the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp., highlighting the compound's potential in synthesizing antituberculous agents (M. Wieser, K. Heinzmann, A. Kiener, 1997).
Nano Organo Solid Acids Development
In a novel application, derivatives of pyrazine-2-carboxylic acid were utilized in the design of nano organo solid acids with urea moiety, showing potential in green chemistry and catalysis (M. Zolfigol et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-(2,2-difluoroethoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-5(9)3-14-6-2-10-4(1-11-6)7(12)13/h1-2,5H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJZKVWVDFJTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OCC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426635.png)
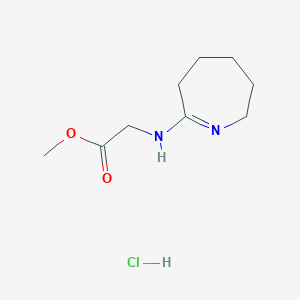
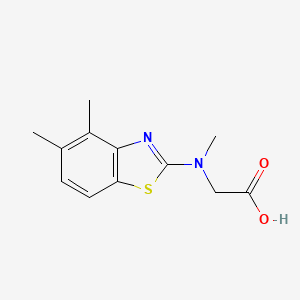
![1,9-Dioxaspiro[5.5]undecan-4-one](/img/structure/B1426638.png)
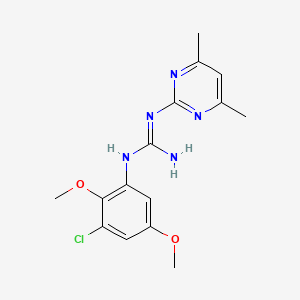
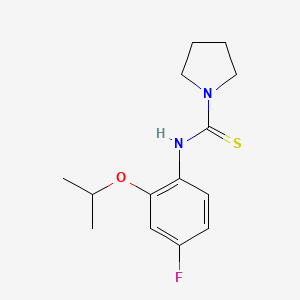

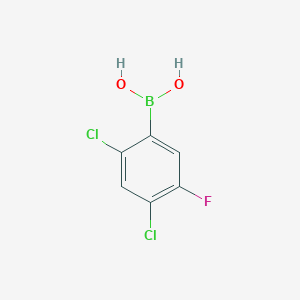
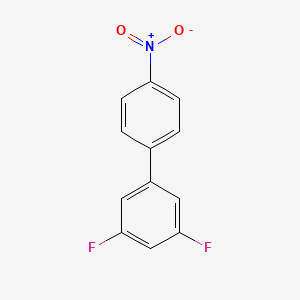
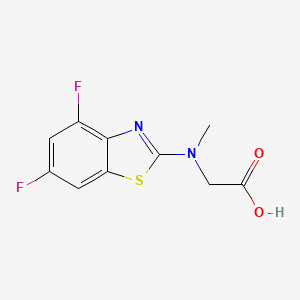
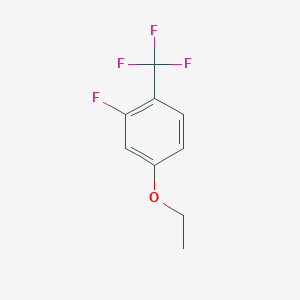

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)
![5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B1426658.png)